molecular formula C13H16BrNO2 B109279 N,N-Dimethyl3-Bromo-4-(4-methylphenyl)-4-oxobutanamide CAS No. 836627-56-6

N,N-Dimethyl3-Bromo-4-(4-methylphenyl)-4-oxobutanamide

Cat. No. B109279
M. Wt: 298.18 g/mol
InChI Key: BROZCDKHLQPLCX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves the use of easily accessible and inexpensive starting materials . For instance, a practical three-step synthesis was reported for the incorporation of N,N-dimethylaminoacetamide backbone into position 3 of the 2-phenylimidazo .


Chemical Reactions Analysis

The chemical reactions involving “N,N-Dimethyl3-Bromo-4-(4-methylphenyl)-4-oxobutanamide” are not explicitly mentioned in the retrieved data .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, density, melting point, boiling point, and solubility. The retrieved data does not provide specific information about these properties for "N,N-Dimethyl3-Bromo-4-(4-methylphenyl)-4-oxobutanamide" .

Scientific Research Applications

Synthesis and Characterization

N,N-Dimethyl3-Bromo-4-(4-methylphenyl)-4-oxobutanamide has been involved in various synthetic pathways, producing novel compounds with potential applications. For instance, it has been used in the preparation of phosphorus heterocycles or phospha sugars, showing anti-proliferative effects on certain cell lines, suggesting potential applications in medical chemistry (Yamada et al., 2010). In another study, it was a key component in the synthesis of tetrazolopyrimidine derivatives, exhibiting solubility in certain solvents, indicating potential utility in pharmaceutical formulations (Gein et al., 2009).

Photodynamic Therapy Application

A derivative of N,N-Dimethyl3-Bromo-4-(4-methylphenyl)-4-oxobutanamide was synthesized and characterized for its photophysical and photochemical properties. The study highlighted its potential as a photosensitizer in photodynamic therapy, especially for cancer treatment due to its high singlet oxygen quantum yield (Pişkin et al., 2020).

Psychotropic Activity

The compound also appears in studies related to psychotropic activity. Substituted 4-amino-5-oxoprolines derived from N,N-Dimethyl3-Bromo-4-(4-methylphenyl)-4-oxobutanamide demonstrated significant anxiolytic and nootropic activities in animal models. This suggests its potential application in developing treatments for anxiety and cognitive disorders (Vigorov et al., 2020).

Conjugate Addition Reactions

The compound has been subjected to rhodium-catalyzed conjugate addition reactions, yielding products with high regio- and enantioselectivity. This process could be of significant interest in the field of synthetic organic chemistry for the development of enantioselective synthesis protocols (Zigterman et al., 2007).

Biochemical and Flow Cytometry Assessments

In vitro assays involving human lymphocytes and their isolated mitochondria have been used to predict the toxicity of 3-oxobutanamide derivatives, including compounds structurally related to N,N-Dimethyl3-Bromo-4-(4-methylphenyl)-4-oxobutanamide. These studies are pivotal in early-stage drug discovery to assess human safety liabilities before preclinical in vivo studies (Razzaghi-Asl et al., 2017).

Safety And Hazards

The safety and hazards of a compound refer to its potential risks and harmful effects. Unfortunately, specific safety and hazard information for “N,N-Dimethyl3-Bromo-4-(4-methylphenyl)-4-oxobutanamide” is not available in the retrieved data .

properties

IUPAC Name

3-bromo-N,N-dimethyl-4-(4-methylphenyl)-4-oxobutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrNO2/c1-9-4-6-10(7-5-9)13(17)11(14)8-12(16)15(2)3/h4-7,11H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BROZCDKHLQPLCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C(CC(=O)N(C)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601247508
Record name β-Bromo-N,N,4-trimethyl-γ-oxobenzenebutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601247508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Dimethyl3-Bromo-4-(4-methylphenyl)-4-oxobutanamide

CAS RN

836627-56-6
Record name β-Bromo-N,N,4-trimethyl-γ-oxobenzenebutanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=836627-56-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-N,N-dimethyl-4-(4-methylphenyl)-4-oxobutanamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0836627566
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name β-Bromo-N,N,4-trimethyl-γ-oxobenzenebutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601247508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzenebutanamide, β-bromo-N,N,4-trimethyl-γ-oxo
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 3-BROMO-N,N-DIMETHYL-4-(4-METHYLPHENYL)-4-OXOBUTANAMIDE
Source FDA Global Substance Registration System (GSRS)
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